6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure
Mechanism of Action
Target of Action
Similar compounds have shown significant antitumor activity against various human cancer cell lines .
Mode of Action
It is known that similar compounds inhibit the proliferation of cancer cells . They do this by inducing cell cycle arrest and promoting apoptosis .
Biochemical Pathways
Similar compounds have been shown to promote the accumulation of reactive oxygen species in cancer cells , which can lead to cell death.
Result of Action
The compound has been shown to have antitumor activity, inhibiting the proliferation of cancer cells . It does this by inducing cell cycle arrest and promoting apoptosis . When the concentration of a similar compound was 4 μM, the proportion of apoptotic cells was 66.13% .
Preparation Methods
The synthesis of 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core.
Thioether Formation:
Reaction Conditions: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation.
Chemical Reactions Analysis
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Scientific Research Applications
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: It is investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amine: This compound also features a heterocyclic core and is studied for its biological activity.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry research.
Trifluoroethyl Thioether Compounds: These compounds are known for their bioactivity and are used in the development of pesticides and pharmaceuticals.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-9-4-2-1-3-7(9)6-19-12-15-10-8(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCYDYBMYGSGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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